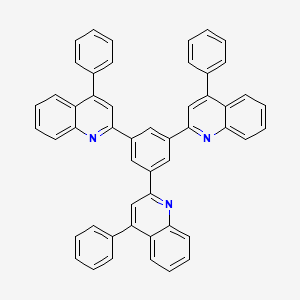
3-(6-Bromo-1-oxoisoquinolin-2(1H)-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- typically involves the reaction of piperidinedione with a brominated isoquinoline derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it may modulate the immune response, inhibit angiogenesis, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of cytokine production and the inhibition of certain signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Shares structural similarities and has similar biological activities.
Thalidomide: Another analog with comparable therapeutic properties.
Pomalidomide: A related compound with enhanced potency and efficacy.
Uniqueness
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- is unique due to its specific brominated isoquinoline structure, which may confer distinct chemical and biological properties compared to other analogs. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H11BrN2O3 |
|---|---|
Peso molecular |
335.15 g/mol |
Nombre IUPAC |
3-(6-bromo-1-oxoisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H11BrN2O3/c15-9-1-2-10-8(7-9)5-6-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5-7,11H,3-4H2,(H,16,18,19) |
Clave InChI |
SUFNIVKCZCTEPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C=CC3=C(C2=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)







![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)



